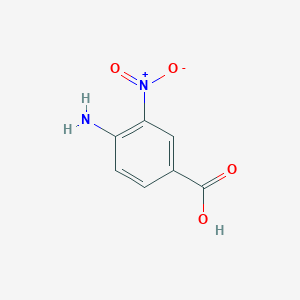

4-Amino-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNAYFWAXZJITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061805 | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1588-83-6 | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN3LT7BG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and dyes.[1] The strategic positioning of its amino, nitro, and carboxylic acid functional groups on the benzene (B151609) ring imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications. The synthesis routes are elucidated with clear diagrams to facilitate understanding of the chemical transformations.

Introduction

This compound, with the chemical formula C₇H₆N₂O₄, is a yellow crystalline solid.[2] Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it an interesting subject for studying substituent effects in aromatic systems and a key precursor for more complex molecules.[1] This guide will explore the most common and effective methods for its preparation, focusing on reaction efficiency, substrate availability, and product purity.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into a few key strategies. The most prevalent and well-documented approach involves the nitration of a protected aminobenzoic acid derivative, followed by deprotection. Other notable methods include the modification of benzoic acid derivatives and the amination of chloronitrobenzoic acid.

Pathway 1: Nitration of 4-Acetamidobenzoic Acid followed by Hydrolysis

This is a widely employed and reliable method that proceeds in two main steps: the nitration of 4-acetamidobenzoic acid and the subsequent hydrolysis of the acetamido group. The initial acetylation of 4-aminobenzoic acid protects the amino group from oxidation during nitration and directs the incoming nitro group to the position ortho to the amino group.

Logical Relationship Diagram

Caption: Synthesis of this compound from 4-Aminobenzoic Acid.

Experimental Protocol:

Step 1: Synthesis of 4-Acetamidobenzoic Acid (Protection)

-

This step is a standard procedure and is assumed as a prerequisite for this pathway. 4-Acetamidobenzoic acid is commercially available.

Step 2: Nitration of 4-Acetamidobenzoic Acid

-

Method A: Add 50 parts of 4-acetamidobenzoic acid to 144 parts of 83.6% nitric acid at a temperature of 0 to 25 °C.[2] To this slurry, add 87.5 parts of a mixed acid (67 parts sulfuric acid and 33 parts 100% nitric acid) over 30 minutes, maintaining the temperature between 8-13 °C with external cooling.[2] Stir the resulting reddish-brown solution for an additional 30 minutes at 7-9 °C.[2]

-

Method B: Dissolve 4-acetamidobenzoic acid in sulfuric acid (86% to 92% concentration).[3] Add a mixture of nitric acid and sulfuric acid, providing 1 to 1.2 moles of nitric acid per mole of 4-acetamidobenzoic acid, over a period of about 1 to 5 hours.[3] The temperature should be maintained between 0 °C and 12 °C.[3]

Step 3: Isolation of 4-Acetamido-3-nitrobenzoic Acid

-

Drown the reaction mass in water. The 4-acetamido-3-nitrobenzoic acid will precipitate.[2]

-

Filter the precipitate and wash with water.[2]

Step 4: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid

-

The isolated 4-acetamido-3-nitrobenzoic acid can be hydrolyzed by heating the aqueous slurry to 90-95 °C for approximately 2 hours.[2]

-

Alternatively, the drowned slurry from the nitration step can be heated directly to effect deacetylation without isolating the intermediate.[2]

-

After heating, cool the slurry. The this compound will precipitate as a bright yellow solid.[2]

-

Filter the product, wash with water, and dry.[2]

Quantitative Data Summary

| Intermediate/Product | Starting Material | Reagents | Yield | Melting Point (°C) | Purity | Reference |

| 4-Acetamido-3-nitrobenzoic Acid | 4-Acetamidobenzoic Acid | HNO₃, H₂SO₄ | 89% | 212 - 219.5 | High | [2] |

| This compound | 4-Acetamido-3-nitrobenzoic Acid | Water (Hydrolysis) | High | 287.5 - 290 | High | [2] |

Pathway 2: Nitration of Benzoic Acid followed by Reduction

A more direct, though potentially less selective, approach involves the nitration of benzoic acid, followed by the reduction of the resulting nitrobenzoic acid isomers. The primary challenge with this method is the separation of the desired para-amino product from other isomers.

Workflow Diagram

Caption: Multi-step synthesis from Benzoic Acid.

Experimental Protocol:

Step 1: Nitration of Benzoic Acid

-

Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid. This process typically yields a mixture of ortho, meta, and para-nitrobenzoic acids.[4]

Step 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

-

After separation of the isomers, 4-nitrobenzoic acid is reduced to 4-aminobenzoic acid.

-

Method A (Catalytic Hydrogenation): Prepare an aqueous solution of 4-nitrobenzoic acid and sodium hydroxide.[5][6] This sodium salt solution is then subjected to hydrogenation reduction using a Pd/C catalyst under a hydrogen pressure of 2-4 MPa and a temperature of 60-70 °C.[5][6] After the reaction, the catalyst is filtered off, and the solution is acidified (e.g., with HCl) to a pH of 3 to precipitate the 4-aminobenzoic acid.[5][6]

-

Method B (Metal/Acid Reduction): 4-Nitrobenzoic acid can be reduced using a metal and an acid, such as tin and hydrochloric acid.[4]

Step 3: Nitration of 4-Aminobenzoic Acid

-

This step is generally avoided due to the high reactivity of the amino group towards oxidizing nitrating agents, which can lead to undesired side products and decomposition. Protection of the amino group, as detailed in Pathway 1, is the preferred strategy.

Quantitative Data Summary

| Product | Starting Material | Reagents | Yield | Purity | Reference |

| 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid | H₂, Pd/C, NaOH, HCl | >96% | >99% | [5][6] |

Pathway 3: From 4-Chloro-3-nitrobenzoic Acid

This pathway involves the nucleophilic aromatic substitution of the chloro group in 4-chloro-3-nitrobenzoic acid with an amino group. While the provided literature details this for the synthesis of a methylated analog, the principle is applicable to the synthesis of this compound.

Synthesis Pathway Diagram

Caption: Synthesis from 4-Chlorobenzoic Acid.

Experimental Protocol (Adapted):

Step 1: Nitration of 4-Chlorobenzoic Acid

-

Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.[7]

-

Add a nitrating mixture of concentrated nitric acid and sulfuric acid. The molar ratio of 4-chlorobenzoic acid to concentrated sulfuric acid to nitric acid is approximately 1:5.0:1.3.[7]

-

The reaction can be carried out in a continuous flow reactor at 70 °C with a residence time of 90 seconds.[7]

-

Quench the reaction mixture in ice water to precipitate the 4-chloro-3-nitrobenzoic acid.[7]

-

Filter, wash the solid with water until neutral, and dry.[7]

Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid

-

Heat 4-chloro-3-nitrobenzoic acid with an aqueous solution of ammonia (B1221849) under pressure. The conditions would need to be optimized to achieve good conversion and yield.

-

After the reaction, acidify the mixture to precipitate the this compound.

Quantitative Data Summary (for related reaction)

| Product | Starting Material | Reagents | Yield | Purity | Reference |

| 4-Chloro-3-nitrobenzoic Acid | 4-Chlorobenzoic Acid | HNO₃, H₂SO₄ | 91.7% | 98.32% | [7] |

Alternative and Industrial Methods

Several other methods for the synthesis of this compound have been reported, primarily in patent literature and industrial contexts. These include:

-

Nitration of Methyl Benzoate followed by Hydrolysis: This approach can offer higher yields compared to the direct nitration of benzoic acid.[1][8]

-

Oxidative C-C Bond Cleavage: 3-Nitroacetophenone can be a precursor, with the acetyl group being cleaved and oxidized to a carboxylic acid.[1]

-

Nitration of Benzaldehyde (B42025): In an industrial setting, benzaldehyde can be treated under nitrating conditions to efficiently convert the aldehyde to the carboxylic acid.[1]

Conclusion

The synthesis of this compound is most reliably and commonly achieved through the nitration of 4-acetamidobenzoic acid followed by hydrolysis. This method offers good yields and high purity of the final product. While other pathways exist, such as those starting from benzoic acid or 4-chlorobenzoic acid, they may present challenges related to isomer separation or harsh reaction conditions. The choice of a particular synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the desired purity of the final compound. This guide provides the foundational knowledge for researchers to make an informed decision on the most appropriate synthesis strategy for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 4. (Solved) - 4-Aminobenzoic acid is prepared from benzoic acid by the following... (1 Answer) | Transtutors [transtutors.com]

- 5. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-nitrobenzoic acid (CAS Number: 1588-83-6), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presenting key findings in a structured format to facilitate research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its atomic framework.

¹H NMR Spectral Data

The proton NMR spectrum was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.11-7.92 | Multiplet | 2H | Aromatic H |

| ~7.40-7.21 | Multiplet | 2H | Aromatic H |

| 13.06 | Singlet | 1H | Carboxylic Acid (-COOH) |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum was also recorded in DMSO-d₆.[1]

| Chemical Shift (δ) ppm | Assignment |

| 166.84 | C=O (Carboxylic Acid) |

| 166.37 | Aromatic C |

| 164.38 | Aromatic C |

| 132.59 | Aromatic C |

| 127.83 | Aromatic C |

| 116.14 | Aromatic C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule through their characteristic absorption of infrared radiation. The data presented below corresponds to the analysis of a solid sample prepared as a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Strong, Broad | N-H | Amine (N-H) Stretching |

| 3300-2500 | Very Broad | O-H | Carboxylic Acid (O-H) Stretching |

| 1760-1690 | Strong | C=O | Carboxylic Acid (C=O) Stretching |

| 1600-1585 & 1500-1400 | Medium-Weak | C=C | Aromatic Ring Stretching |

| 1550-1475 | Strong | N-O | Asymmetric Nitro (NO₂) Stretching |

| 1360-1290 | Strong | N-O | Symmetric Nitro (NO₂) Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The data below was likely obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~100 | [M]⁺ (Molecular Ion) |

| 165 | Moderate | [M-OH]⁺ |

| 136 | Moderate | [M-NO₂]⁺ |

| 118 | Moderate | [M-NO₂-H₂O]⁺ |

| 90 | Moderate | [M-NO₂-COOH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid aromatic acid is as follows:

-

Sample Preparation: Accurately weigh 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: The NMR spectra were recorded on a 500 MHz spectrometer.[1] The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize resolution. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.[1]

FT-IR Spectroscopy

The following protocol outlines the KBr (potassium bromide) pellet method for solid sample analysis:

-

Sample Grinding: Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer.

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key experimental workflows and the structural relationships of the functional groups in this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Key functional groups of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-3-nitrobenzoic acid. Due to the limited availability of directly assigned experimental data in public databases, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The prediction is based on the additive effects of the amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) substituents on the aromatic ring. The amino group is a strong electron-donating group, causing a significant upfield shift (shielding) of the ortho and para protons. Conversely, the nitro and carboxylic acid groups are electron-withdrawing, leading to a downfield shift (deshielding) of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 6.80 - 6.95 | Doublet (d) | 8.5 - 9.0 |

| H-6 | 7.90 - 8.05 | Doublet of doublets (dd) | 8.5 - 9.0, 2.0 - 2.5 |

| H-2 | 8.45 - 8.60 | Doublet (d) | 2.0 - 2.5 |

| -NH₂ | 5.00 - 6.00 | Broad Singlet (br s) | - |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |

Structural and Signal Relationship

The following diagram illustrates the structure of this compound and the assigned protons corresponding to the predicted ¹H NMR signals.

Caption: Structure of this compound with predicted ¹H NMR assignments.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the sample and to observe the acidic proton.

-

Cap the NMR tube and vortex or sonicate the sample until the solid is completely dissolved.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

The spectrometer should be properly tuned and shimmed for the specific probe and solvent used.

-

Standard acquisition parameters should be employed, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

3. Data Acquisition:

-

Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm or CD₃OD at 3.31 ppm).

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants for all relevant signals.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral analysis of this compound.

An In-depth Technical Guide to 4-Amino-3-nitrobenzoic Acid: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzoic acid, a key chemical intermediate, holds significant importance in the realms of pharmaceutical synthesis and dye manufacturing. Its unique molecular architecture, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₇H₆N₂O₄. It is a derivative of benzoic acid and is also known as 3-nitro-4-aminobenzoic acid. This compound typically appears as a yellow to ochre or light red crystalline powder. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzoic acid scaffold significantly influences its chemical behavior, particularly its acidity and reactivity in various organic transformations.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂O₄ | [4] |

| Molecular Weight | 182.13 g/mol | |

| CAS Number | 1588-83-6 | [5] |

| Appearance | Ochre to yellow crystalline powder | [2][3] |

| Melting Point | 280-290 °C (decomposes) | |

| Boiling Point | ~315.51 °C (rough estimate) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols, ketones, and ethyl acetate. | [3] |

| pKa | 4.19 (predicted) |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the nitration of a protected aminobenzoic acid derivative, followed by deprotection. A well-established method involves the nitration of 4-acetamidobenzoic acid and subsequent hydrolysis of the acetyl group.

Synthesis of this compound from 4-Acetamidobenzoic Acid

This two-step synthesis involves the nitration of the aromatic ring of 4-acetamidobenzoic acid, followed by the acidic hydrolysis of the acetamido group to yield the final product.

Step 1: Nitration of 4-Acetamidobenzoic Acid

-

Materials: 4-acetamidobenzoic acid, sulfuric acid (96%), nitric acid (83.6%).

-

Procedure:

-

In a reaction vessel maintained at 10-15°C, prepare a slurry of 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid.

-

Over a period of one hour, add 92 parts of 96% sulfuric acid to the slurry while maintaining the temperature between 10-15°C.

-

Stir the resulting brown solution for one hour at 10-15°C.

-

The reaction mass is then "drowned" by pouring it into 1000 parts of ice water, which causes the precipitation of 4-acetamido-3-nitrobenzoic acid as a pale yellow solid.

-

The precipitate is collected by filtration.

-

Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid

-

Materials: 4-acetamido-3-nitrobenzoic acid (from Step 1), water.

-

Procedure:

-

The filtered 4-acetamido-3-nitrobenzoic acid can be hydrolyzed without isolation from the aqueous slurry.

-

Heat the slurry to a temperature of 90-95°C for approximately 2 hours to effect deacetylation.

-

After the hydrolysis is complete, cool the slurry.

-

The bright yellow precipitate of this compound is then isolated by filtration.

-

The product is washed with 2000 parts of water and dried.

-

This process yields a high-purity product with a melting point in the range of 287.5-290°C.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene (B151609) ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.1-7.9 | Multiplet | 2H | Aromatic Protons |

| ~7.4-7.2 | Multiplet | 2H | Aromatic Protons |

| Variable | Broad Singlet | 2H | Amine (-NH₂) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum will show distinct peaks for the seven carbon atoms in different chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~150-110 | Aromatic Carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium | N-H Stretch (Amine) |

| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 1710-1680 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600-1585 | Medium | C=C Stretch (Aromatic Ring) |

| 1550-1475 | Strong | N-O Asymmetric Stretch (Nitro Group) |

| 1360-1290 | Strong | N-O Symmetric Stretch (Nitro Group) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak corresponding to its molecular weight, along with various fragment ions.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 182 | Molecular Ion [M]⁺ |

| 165 | [M - OH]⁺ |

| 136 | [M - NO₂]⁺ |

| 118 | [M - COOH - OH]⁺ |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 4-Amino-3-nitrobenzoic Acid (CAS: 1588-83-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzoic acid, with the CAS number 1588-83-6, is an aromatic compound of significant interest in various scientific fields. Its bifunctional nature, possessing both an amino and a nitro group on a benzoic acid backbone, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, safety and handling guidelines, and detailed experimental protocols for its synthesis and analysis. Furthermore, this guide delves into its biological activities, with a particular focus on its role as a potent inhibitor of Trypanosoma cruzi trans-sialidase, a key enzyme in the pathogenesis of Chagas disease. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and other scientific disciplines who are working with or interested in this compound.

Core Properties

This section summarizes the key physical, chemical, and safety properties of this compound in easily accessible tables.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1588-83-6 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Ochre to yellow crystalline powder | [3][4] |

| Melting Point | 280 °C (decomposes) | [3][5] |

| Boiling Point | ~315.51 °C (rough estimate) | [3] |

| Density | ~1.5181 g/cm³ (rough estimate) | [3] |

| pKa | 4.19 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in water, particularly at elevated temperatures. | [2] |

| Synonyms | 3-Nitro-4-aminobenzoic acid, 4-Carboxy-2-nitroaniline | [2] |

Spectral Data

| Spectroscopic Data | Value | Source(s) |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching at 1680 cm⁻¹, asymmetric nitro (N-O) stretches at 1535 cm⁻¹ | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Carboxyl-proton signal at δ 13.2 ppm, aromatic proton multiplets between δ 7.0–8.5 ppm | [4] |

Safety and Handling

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][6] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [7] |

| Hazard Codes | Xi (Irritant), Xn (Harmful) | [3] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, protective clothing, and a NIOSH-approved respirator are recommended. | [5][7] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, as well as a protocol for a key biological assay.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nitration of 4-acetamidobenzoic acid, followed by the hydrolysis of the acetamido group.

2.1.1. Step 1: Nitration of 4-Acetamidobenzoic Acid

-

In a flask equipped with a stirrer and a cooling bath, dissolve 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid. Maintain the temperature between 8-13 °C.[8]

-

To this slurry, slowly add 92 parts of 96% sulfuric acid over a one-hour period, ensuring the temperature of the reaction mixture is maintained at 10-15 °C.[8]

-

After the addition is complete, stir the resulting brown solution for an additional hour at 10-15 °C.[8]

-

Pour the reaction mixture into 1000 parts of ice water to precipitate the product, 4-acetamido-3-nitrobenzoic acid.[8]

-

Filter the pale yellow precipitate and wash it with 2000 parts of water.[8]

-

The crude 4-acetamido-3-nitrobenzoic acid can be dried or used directly in the next step. The expected yield is approximately 89%.[8]

2.1.2. Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid

-

Heat the drowned slurry of 4-acetamido-3-nitrobenzoic acid from the previous step to a temperature of 90-95 °C for approximately 2 hours.[8]

-

Cool the reaction mixture.[8]

-

Filter the bright yellow solid, which is the desired this compound.[8]

-

Wash the product with 2000 parts of water and dry it. The melting point of the purified product is expected to be in the range of 287.5-290 °C.[8]

Caption: Synthetic workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method that can be adapted for the analysis of this compound, based on a protocol for a structurally similar compound.

2.2.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 10% acetonitrile, ramping up to 90% over a set time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around 254 nm or 326 nm could be a good starting point).[9][10]

-

Injection Volume: 10-20 µL.

2.2.2. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For the analysis of samples from biological matrices, a protein precipitation step with acetonitrile is recommended.[11]

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.[12]

Trypanosoma cruzi Trans-sialidase (TcTS) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against TcTS.

2.3.1. Materials

-

Recombinant Trypanosoma cruzi trans-sialidase (TcTS).

-

This compound (test compound).

-

Sialyllactose (donor substrate).

-

A suitable acceptor substrate (e.g., [¹⁴C]-lactose or a fluorescently labeled lactose (B1674315) derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplate.

-

Plate reader (scintillation counter or fluorescence reader, depending on the acceptor substrate).

2.3.2. Procedure

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed amount of recombinant TcTS to each well.

-

Add the different concentrations of the test compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and the inhibitor for a specific time (e.g., 15 minutes) at room temperature.[13]

-

Initiate the enzymatic reaction by adding the donor (sialyllactose) and acceptor substrates to each well.

-

Incubate the reaction for a set time at 37 °C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of product formed using the appropriate detection method (e.g., scintillation counting for [¹⁴C]-lactose or fluorescence measurement).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. Effect of this compound on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. prepchem.com [prepchem.com]

- 5. trans-Sialidase Inhibition Assay, a Highly Sensitive and Specific Diagnostic Test for Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 7. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. The trans-sialidase from the african trypanosome Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Trans-Sialidase Inhibition Assay Detects Trypanosoma cruzi Infection in Different Wild Mammal Species - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 4-Amino-3-nitrobenzoic Acid: A Computational and Biological Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzoic acid (4A3NBA) is a multifaceted organic compound with the molecular formula C₇H₆N₂O₄.[1][2][3][4] As a derivative of benzoic acid, it possesses both an amino (-NH₂) and a nitro (-NO₂) group, bestowing upon it unique chemical properties and making it a valuable building block in various scientific domains.[5] Its utility spans from the synthesis of pharmaceuticals and azo dyes to applications in material science.[5] Of particular interest to the drug development community is its identified role as a potential inhibitor of the enzyme trans-sialidase, which is crucial for the pathogenesis of Chagas disease caused by the parasite Trypanosoma cruzi.[5] This guide provides a comprehensive overview of the theoretical studies of 4A3NBA, focusing on its molecular structure, vibrational spectra, and electronic properties as elucidated by computational methods. Furthermore, it delves into its biological significance as an enzyme inhibitor and outlines relevant experimental protocols.

Molecular Structure and Properties

Computational Methodology

Theoretical calculations for molecules structurally similar to 4A3NBA, such as 4-methyl-3-nitrobenzoic acid and various aminobenzoic acid isomers, have been successfully performed using Density Functional Theory (DFT).[7][8][9] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set is a common and reliable method for optimizing the geometry and calculating the vibrational and electronic properties of such aromatic compounds.[7][8][9] This level of theory provides a good balance between computational cost and accuracy for predicting molecular parameters.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Molecular Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .gjf).

-

Computational Software: A quantum chemistry software package such as Gaussian is utilized for the calculations.

-

Method Selection: The calculation is set up using the DFT method with the B3LYP functional.

-

Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including polarization and diffuse functions.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: The output of the DFT calculation also provides information on the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Predicted Geometrical Parameters

Based on DFT calculations of analogous molecules, the following table summarizes the expected bond lengths and angles for this compound. These values are derived from studies on 4-methyl-3-nitrobenzoic acid and should be considered as approximations pending a dedicated theoretical study on 4A3NBA.[8][9]

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.40 |

| C-N (amino) | ~1.38 | |

| C-N (nitro) | ~1.47 | |

| N-O (nitro) | ~1.23 | |

| C-C (carboxyl) | ~1.49 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.36 | |

| O-H (carboxyl) | ~0.97 | |

| Bond Angles (°) | C-C-C (aromatic) | 118 - 121 |

| C-C-N (amino) | ~120 | |

| C-C-N (nitro) | ~118 | |

| O-N-O (nitro) | ~124 | |

| C-C=O (carboxyl) | ~123 | |

| C-C-O (carboxyl) | ~112 | |

| C-O-H (carboxyl) | ~106 |

Vibrational Spectroscopy: A Theoretical and Experimental Comparison

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structure of molecules. Theoretical frequency calculations can aid in the assignment of experimental vibrational bands.

Predicted Vibrational Frequencies

The vibrational modes of 4A3NBA can be predicted using DFT calculations. The following table presents a selection of characteristic vibrational frequencies for key functional groups, based on studies of similar molecules. It is important to note that calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental values.[10]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H symmetric stretch | Amino (-NH₂) | ~3400 |

| N-H asymmetric stretch | Amino (-NH₂) | ~3500 |

| O-H stretch | Carboxylic acid (-COOH) | ~3300 (broad, H-bonded) |

| C=O stretch | Carboxylic acid (-COOH) | ~1700 |

| N-O asymmetric stretch | Nitro (-NO₂) | ~1530 |

| N-O symmetric stretch | Nitro (-NO₂) | ~1350 |

| C-N stretch | Amino (-NH₂) | ~1300 |

| C-C aromatic stretch | Benzene ring | 1400 - 1600 |

Experimental Protocol: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

-

Sample Preparation: For FTIR analysis, a small amount of the solid this compound is typically mixed with potassium bromide (KBr) and pressed into a pellet. For Raman spectroscopy, the solid sample can often be analyzed directly.

-

Instrumentation: A commercial FTIR and Raman spectrometer are used for data acquisition.

-

Data Acquisition: The spectra are recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The obtained spectra are analyzed to identify the characteristic absorption or scattering bands corresponding to the different vibrational modes of the molecule. These are then compared with the theoretically predicted frequencies.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the HOMO and LUMO energies, are crucial for understanding its reactivity and potential applications, for instance, in dye-sensitized solar cells or as a pharmacological agent.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For a related compound, 4-Amino-3-Nitrobenzonitrile, the HOMO-LUMO gap was calculated to be 5.56 eV using DFT (B3LYP).[11] It is expected that this compound will have a similar, relatively large HOMO-LUMO gap, indicating good stability.

| Property | Predicted Value (eV) |

| HOMO Energy | (Value to be calculated) |

| LUMO Energy | (Value to be calculated) |

| HOMO-LUMO Gap | ~5.5 |

Biological Activity: Inhibition of Trypanosoma cruzi Trans-sialidase

A significant aspect of the study of this compound is its potential as a therapeutic agent against Chagas disease. This is attributed to its ability to inhibit the Trypanosoma cruzi trans-sialidase (TcTS) enzyme.[5]

The Role of Trans-sialidase in Chagas Disease

Trypanosoma cruzi cannot synthesize sialic acids de novo and relies on the TcTS enzyme to scavenge them from the host's cells.[12][13] The enzyme transfers sialic acid residues to the parasite's surface, which is crucial for its survival, invasion of host cells, and evasion of the host's immune system.[12][13][14] By inhibiting TcTS, the parasite's ability to establish and maintain infection can be significantly hampered.

Mechanism of Inhibition and Signaling Pathway

Benzoic acid derivatives have been identified as potential non-sugar-based inhibitors of TcTS.[15][16] The negatively charged carboxylate group is thought to mimic the sialic acid substrate, interacting with the enzyme's active site.[15] The inhibition of TcTS by this compound can disrupt the downstream signaling events that are modulated by the parasite's sialylated surface. For instance, the interaction of sialylated parasite molecules with Siglecs on dendritic cells can interfere with the secretion of Interleukin-12 (IL-12), a key cytokine in the anti-parasitic immune response.[12][13] Furthermore, TcTS can induce the expression of IL-17 through a non-canonical pathway in B cells.[12][13]

The following diagram illustrates the conceptual signaling pathway of T. cruzi trans-sialidase and the inhibitory effect of this compound.

Caption: Inhibition of T. cruzi trans-sialidase by this compound.

Experimental Protocol: Trans-sialidase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant T. cruzi trans-sialidase is prepared. A suitable sialic acid donor (e.g., fetuin) and an acceptor substrate are also prepared in an appropriate buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

-

Assay Reaction: The enzyme, donor substrate, acceptor substrate, and different concentrations of the inhibitor are incubated together.

-

Detection: The amount of sialic acid transferred to the acceptor substrate is quantified. This can be done using various methods, such as HPLC or by using a fluorescently labeled acceptor.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the nitration of 4-acetamidobenzoic acid followed by the hydrolysis of the acetamido group.[6]

Experimental Protocol: Synthesis via Nitration and Hydrolysis

-

Nitration: 4-Acetamidobenzoic acid is carefully added to a solution of nitric acid at a controlled low temperature (e.g., 0-10°C). The reaction mixture is stirred for a specific duration to allow for mononitration.

-

Precipitation: The reaction mixture is then poured into ice-water, causing the precipitation of 4-acetamido-3-nitrobenzoic acid.

-

Isolation of Intermediate: The precipitate is collected by filtration and washed with water.

-

Hydrolysis: The isolated 4-acetamido-3-nitrobenzoic acid is then heated in an acidic or basic solution to hydrolyze the acetamido group to an amino group.

-

Isolation and Purification: The resulting this compound is cooled, and the solid product is collected by filtration, washed, and can be further purified by recrystallization.

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of 4A3NBA.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and promising biological activity. While a dedicated and comprehensive theoretical study on this specific molecule is yet to be published, computational analysis of structurally similar compounds provides valuable insights into its expected molecular geometry, vibrational spectra, and electronic properties. The application of DFT methods, particularly B3LYP with a 6-311++G(d,p) basis set, is a well-established approach for such investigations. The role of 4A3NBA as an inhibitor of Trypanosoma cruzi trans-sialidase highlights its potential in the development of new therapeutics for Chagas disease. Further experimental and theoretical research is warranted to fully elucidate its properties and biological mechanisms, which will undoubtedly pave the way for its broader application in medicinal chemistry and material science.

References

- 1. Benzoic acid, 4-amino-3-nitro- [webbook.nist.gov]

- 2. 4-氨基-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 1588-83-6 [m.chemicalbook.com]

- 4. This compound | 1588-83-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worldwidejournals.com [worldwidejournals.com]

- 12. Frontiers | Role of Trypanosoma cruzi Trans-sialidase on the Escape from Host Immune Surveillance [frontiersin.org]

- 13. Role of Trypanosoma cruzi Trans-sialidase on the Escape from Host Immune Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-nitrobenzoic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal molecule in the landscape of organic synthesis. Its unique structure, featuring an amino group and a nitro group on a benzoic acid backbone, imparts a versatile reactivity that has been harnessed in various chemical industries. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a particular focus on its crucial role as a building block in the pharmaceutical industry. The strategic placement of its functional groups allows for a range of chemical modifications, making it an indispensable intermediate in the synthesis of complex molecules, including dyes and active pharmaceutical ingredients (APIs). This document will delve into the technical details of its synthesis, present its physicochemical properties in a structured format, and explore its significance in modern drug development.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| CAS Number | 1588-83-6 | [1] |

| Appearance | White to ochre-yellow crystalline powder | [1][2] |

| Melting Point | ~280-290 °C (decomposes) | [1][2][3] |

| Solubility | Very soluble in water | [4] |

| Beilstein Registry Number | 645206 | [4] |

| Beilstein Reference | 4-14-00-01287 | [4] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals |

| Infrared (IR) | 3480, 3376 cm⁻¹ (N-H stretching), 1710 cm⁻¹ (C=O stretching), 1650 cm⁻¹ (N-H bending), 1602 cm⁻¹ (aromatic C=C stretching), 1344 cm⁻¹ (N-O stretching)[5] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.20 (s, 1H, COOH), 8.69 (m, 1H, Ar-H), 8.54 (d, J=8.2 Hz, 1H, Ar-H), 8.17 (d, J=7.78 Hz, 1H, Ar-H), 7.81 (s, 1H, NH₂)[5] |

| ¹³C NMR (300MHz, CDCl₃) | δ 164.13, 154.56, 144.44, 143.14, 140.17, 137.36, 122.30, 120.40[5] |

| Mass Spectrum (GC-MS) | Available through SpectraBase[6] |

Historical Context and Discovery

A significant milestone in the documented synthesis of this compound is found in the patent literature of the mid-20th century. For instance, a 1965 patent details a robust method for its preparation, highlighting its importance as a chemical intermediate by that time.[7] This era saw the transition of many such compounds from laboratory curiosities to valuable industrial chemicals.

Key Synthetic Pathways

The synthesis of this compound can be achieved through several routes. The most common and historically significant methods involve the nitration of a protected aminobenzoic acid derivative, followed by deprotection.

Synthesis from 4-Acetamidobenzoic Acid

A well-established and industrially relevant method for the preparation of this compound involves the nitration of 4-acetamidobenzoic acid, followed by hydrolysis of the acetamido group. The initial protection of the amino group as an acetamide (B32628) is crucial to prevent oxidation during nitration and to direct the incoming nitro group to the position ortho to the amino group.

Caption: Synthesis of this compound from 4-Acetamidobenzoic Acid.

Experimental Protocol: Nitration of 4-Acetamidobenzoic Acid and Subsequent Hydrolysis [7][8]

-

Nitration:

-

In a suitable reaction vessel, 4-acetamidobenzoic acid is dissolved in concentrated sulfuric acid at a controlled temperature, typically between 0°C and 12°C.[8]

-

A mixture of nitric acid and sulfuric acid (mixed acid) is added dropwise to the solution while maintaining the low temperature. The molar ratio of nitric acid to 4-acetamidobenzoic acid is typically between 1:1 and 1.2:1.[8]

-

The reaction mixture is stirred for a period of 1 to 5 hours until the nitration is complete.[8]

-

The reaction is then quenched by pouring the mixture into ice water, which causes the precipitation of 4-acetamido-3-nitrobenzoic acid as a solid.

-

The precipitate is collected by filtration and washed with water.

-

-

Hydrolysis:

-

The crude 4-acetamido-3-nitrobenzoic acid is then subjected to hydrolysis without the need for intermediate purification.[7]

-

The solid is suspended in water and heated to approximately 90-95°C.[7][8]

-

The hydrolysis is typically carried out for about 2 hours, during which the acetyl group is cleaved.[7][8]

-

Upon cooling, the this compound precipitates as a yellow solid.

-

The product is isolated by filtration, washed with water, and dried.

-

This process provides a high yield of substantially pure this compound.[7]

Application in Drug Development: The Synthesis of Dabigatran

This compound is a critical starting material in the synthesis of several pharmaceuticals. One of the most prominent examples is its use in the production of Dabigatran, a potent direct thrombin inhibitor used as an anticoagulant. The synthesis of a key intermediate for Dabigatran from a derivative of this compound is outlined below.

Caption: Simplified workflow for the synthesis of Dabigatran.

In the synthesis of Dabigatran, 4-chloro-3-nitrobenzoic acid is first converted to 4-(methylamino)-3-nitrobenzoic acid. This intermediate is then activated and coupled with another amine-containing fragment. The nitro group is subsequently reduced to an amino group, which then participates in a cyclization reaction to form the benzimidazole (B57391) core of the Dabigatran molecule. Further chemical modifications lead to the final active pharmaceutical ingredient.

Other Applications

Beyond its significant role in the pharmaceutical industry, this compound is also a valuable intermediate in the synthesis of azo dyes.[1] The presence of both an amino and a carboxylic acid group allows it to be diazotized and coupled with various aromatic compounds to produce a wide range of colors for the textile industry.[1]

Conclusion

This compound is a molecule with a rich history and a vibrant present in the world of chemical synthesis. From its probable origins in the exploratory era of aromatic chemistry to its current indispensable role in the production of life-saving medications like Dabigatran, this compound exemplifies the enduring importance of fundamental organic molecules. Its versatile reactivity, stemming from the unique arrangement of its functional groups, ensures its continued relevance for researchers, scientists, and drug development professionals. A thorough understanding of its properties and synthetic methodologies, as detailed in this guide, is paramount for unlocking its full potential in future scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 1588-83-6 [m.chemicalbook.com]

- 3. This compound | 1588-83-6 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. spectrabase.com [spectrabase.com]

- 7. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

Molecular weight and formula of 4-Amino-3-nitrobenzoic acid

An In-Depth Technical Guide to 4-Amino-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Abstract

This compound is a versatile organic compound with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this important molecule.

Chemical and Physical Properties

This compound, also known as 3-nitro-4-aminobenzoic acid, is a substituted benzoic acid derivative.[1] Its chemical structure features both an amino (-NH₂) and a nitro (-NO₂) group attached to the benzene (B151609) ring, which imparts unique reactivity and biological properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | |

| CAS Number | 1588-83-6 | [1] |

| Appearance | White to off-white or yellow solid | [1] |

| Melting Point | 280-290 °C (decomposes) | [1][2] |

| Boiling Point | 417.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility | Very soluble in water | [3] |

| pKa | 4.19 | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of an N-protected precursor, 4-acetamidobenzoic acid, followed by hydrolysis to remove the acetyl protecting group.[4] This multi-step process ensures selective nitration at the position ortho to the amino group and prevents undesirable oxidation of the amino group.

Experimental Protocol: Synthesis via Nitration of 4-Acetamidobenzoic Acid

This protocol is adapted from established procedures for the nitration of acetanilides.[4][5]

Materials:

-

4-Acetamidobenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a flask, prepare a nitrating mixture by cautiously adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid.

-

Cool this mixture in an ice bath to maintain a low temperature.

-

-

Nitration Reaction:

-

In a separate reaction vessel, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation of 4-Acetamido-3-nitrobenzoic Acid:

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to remove any residual acid.

-

-

Hydrolysis of the Acetyl Group:

-

The isolated 4-acetamido-3-nitrobenzoic acid can be hydrolyzed to this compound without further purification.

-

Create a slurry of the 4-acetamido-3-nitrobenzoic acid in water.

-

Heat the slurry to 90-95 °C for approximately 2 hours to effect hydrolysis.[4]

-

After cooling, the bright yellow this compound is collected by filtration, washed with water, and dried.[4]

-

References

Methodological & Application

The Versatility of 4-Amino-3-nitrobenzoic Acid: A Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzoic acid is a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, an aromatic amine, and a nitro group, allows for a diverse range of chemical transformations. This aromatic compound serves as a key starting material for the synthesis of a wide array of molecules, including pharmaceuticals, dyes, and complex heterocyclic systems. The strategic placement of the amino and nitro groups ortho to each other on the benzoic acid scaffold provides a reactive handle for various cyclization and functional group interconversion reactions. This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties and Synthesis

This compound is a yellow to brown crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.14 g/mol |

| Melting Point | 284-288 °C |

| Appearance | Yellow to brown crystalline powder |

| CAS Number | 1588-83-6 |

The synthesis of this compound can be achieved through several established routes. One common and efficient method involves the nitration of 4-acetamidobenzoic acid followed by the hydrolysis of the acetyl group.

Experimental Protocol: Synthesis of this compound

Protocol 1: Nitration of 4-Acetamidobenzoic Acid and Subsequent Hydrolysis

This two-step one-pot procedure provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Acetamidobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of 4-acetamidobenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 15 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The intermediate, 4-acetamido-3-nitrobenzoic acid, will precipitate as a pale yellow solid.

-

To hydrolyze the acetyl group, heat the aqueous slurry to 90-95 °C and maintain this temperature for 2 hours with occasional stirring.

-

Cool the mixture to room temperature. The product, this compound, will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then dry in a vacuum oven at 80 °C.

Expected Yield: 85-90%

Applications in the Synthesis of Heterocyclic Compounds

The ortho-disposed amino and nitro groups, in conjunction with the carboxylic acid, make this compound an excellent precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of benzimidazole (B57391) derivatives from this compound typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.

Workflow for Benzimidazole Synthesis

Experimental Protocol: Synthesis of a Benzimidazole Derivative

Protocol 2: Synthesis of 2-Substituted-1H-benzimidazole-6-carboxylic acid

This protocol outlines a general procedure for the synthesis of benzimidazoles from 3,4-diaminobenzoic acid, which is readily prepared by the reduction of this compound.

Step 1: Reduction of this compound to 3,4-Diaminobenzoic acid

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (10 M)

Procedure:

-

Suspend 5.0 g of this compound in 50 mL of ethanol in a round-bottom flask.

-

Add 15.0 g of SnCl₂·2H₂O to the suspension.

-

Slowly add 25 mL of concentrated HCl to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2 hours. The yellow suspension should turn into a clear solution.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of 10 M NaOH solution until the pH is approximately 7-8. A precipitate of tin salts will form.

-

Filter the mixture to remove the inorganic salts and wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure to yield crude 3,4-diaminobenzoic acid, which can be used in the next step without further purification.

Step 2: Condensation with an Aldehyde to form a Benzimidazole

Materials:

-

3,4-Diaminobenzoic acid (from Step 1)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Sodium metabisulfite (B1197395) (optional, as an oxidant)

Procedure:

-

Dissolve the crude 3,4-diaminobenzoic acid in 50 mL of ethanol.

-

Add a slight molar excess (1.1 equivalents) of the desired aromatic aldehyde.

-

Heat the mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

If the reaction is sluggish, a mild oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization.

-

After the reaction is complete, cool the mixture to room temperature. The benzimidazole product will often precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Table 2: Representative Yields for Benzimidazole Synthesis

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | 85 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | 82 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | 88 |

Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with diverse biological activities. This compound can be used as a starting material for the synthesis of substituted quinazolinones.

Application in the Synthesis of Azo Dyes

This compound is a valuable diazo component in the synthesis of azo dyes. The amino group can be readily diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colors.

Experimental Protocol: Synthesis of an Azo Dye

Protocol 3: Diazotization of this compound and Coupling with 2-Naphthol (B1666908)

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of water by gentle warming.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cooled solution of this compound with constant stirring, maintaining the temperature between 0-5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

-

-

Coupling:

-

In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% NaOH solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A brightly colored azo dye will precipitate immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-